molecular formula C14H12N4O5 B2590512 N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421442-32-1

N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2590512
CAS No.: 1421442-32-1
M. Wt: 316.273
InChI Key: JFCYSHRJNNGLEY-UHFFFAOYSA-N
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Description

N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a combination of furan, oxazole, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with oxazole-2-carboxylic acid to form the intermediate. This intermediate is further reacted with 5-methylisoxazole-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications such as drug development and material science .

Scientific Research Applications

N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds such as:

  • Furan-2-carboxamide derivatives
  • Oxazole-2-carboxamide derivatives
  • Isoxazole-3-carboxamide derivatives

Uniqueness

What sets N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one or two heterocyclic rings.

Properties

IUPAC Name

N-[4-(furan-2-ylmethylcarbamoyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-8-5-10(18-23-8)13(20)17-14-16-11(7-22-14)12(19)15-6-9-3-2-4-21-9/h2-5,7H,6H2,1H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYSHRJNNGLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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